N-(2-phenyloxan-4-yl)pyrazin-2-amine
Description
Properties
IUPAC Name |
N-(2-phenyloxan-4-yl)pyrazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-2-4-12(5-3-1)14-10-13(6-9-19-14)18-15-11-16-7-8-17-15/h1-5,7-8,11,13-14H,6,9-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUBPNJYMXVCKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1NC2=NC=CN=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Crystallographic and Structural Properties
Pyrazin-2-amine derivatives exhibit distinct structural features depending on substituents. For example:
- Hydrogen bonding patterns (e.g., N–H/N interactions) stabilize crystal packing in pyrazin-2-amine derivatives, as seen in N-(4-bromo-2,6-dichlorophenyl)pyrazin-2-amine .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(2-phenyloxan-4-yl)pyrazin-2-amine, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyrazin-2-amine derivatives can react with substituted tetrahydro-2H-pyran precursors under basic conditions (e.g., KCO in DMF) at 80–100°C for 12–24 hours. Substituents like chlorine on the pyrazine ring (as in ) may require dehalogenation steps. Reaction optimization should focus on solvent polarity, temperature, and catalysts (e.g., Pd for cross-coupling) to improve yields above 60% .
Q. How is the molecular structure of this compound characterized experimentally?
- Techniques : Single-crystal X-ray diffraction (SC-XRD) is critical. For example, SHELX programs (e.g., SHELXL) are used for refinement, with hydrogen atoms modeled using riding coordinates and anisotropic displacement parameters for non-H atoms. Key metrics include bond angles (e.g., C–N–C ~122.5°) and dihedral angles between aromatic rings (e.g., 75.5° in analogous structures), which influence molecular planarity and intermolecular interactions .
Q. What preliminary biological screening assays are suitable for this compound?
- Approach : Use kinase inhibition assays (e.g., DPP-IV or SHP2 targets, as in ) at concentrations of 1–100 µM. Compare IC values with analogs like 6-chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)pyrazin-2-amine (IC = 18 nM for DPP-IV). Solubility in DMSO/PBS and cytotoxicity (via MTT assays) should be assessed to prioritize lead candidates .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-phenyloxan-4-yl group influence binding to biological targets?
- Analysis : The oxane ring enhances solubility (logP reduction by ~0.5 units vs. phenyl-only analogs) while the phenyl group contributes to π-π stacking with hydrophobic enzyme pockets (e.g., hCA-II in ). Computational docking (AutoDock Vina) and molecular dynamics simulations can predict binding modes. Compare with N-(piperidin-4-yl)pyrazin-2-amine derivatives, where the piperidine nitrogen forms stronger hydrogen bonds .
Q. What strategies resolve contradictions in crystallographic data between similar pyrazine derivatives?
- Troubleshooting : Discrepancies in dihedral angles (e.g., 75.5° vs. 68° in vs. 19) may arise from substituent electronegativity (Cl/Br vs. H). Use OLEX2 for structure solution and SHELXL for refinement, applying TWIN commands for twinned data. Validate with Hirshfeld surface analysis to quantify intermolecular contacts (e.g., N–H···N vs. C–H···π interactions) .
Q. How can regioselective functionalization of the pyrazine ring be achieved for SAR studies?
- Synthetic Design : Protect the oxane-phenyl group with Boc/TBDMS before introducing substituents. For C-3 modification, use Pd-catalyzed cross-coupling (e.g., Suzuki with boronic acids) or electrophilic substitution (e.g., nitration followed by reduction). Monitor regiochemistry via H NMR (pyrazine protons at δ 8.2–9.0 ppm) and LC-MS .
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
